molecular formula C28H27F3N4O4S3 B11516520 4-{2-[(2Z)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide

4-{2-[(2Z)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide

Cat. No.: B11516520
M. Wt: 636.7 g/mol
InChI Key: JYSCTBSJAAMLII-UHFFFAOYSA-N
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Description

4-{2-[(2Z)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolidine sulfonyl group, a trifluoromethyl phenyl group, and a dihydrothiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2Z)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrrolidine sulfonyl phenyl derivative, followed by the introduction of the trifluoromethyl phenyl group and the dihydrothiazolyl group under specific reaction conditions. These steps may involve the use of various reagents and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. Advanced purification techniques, such as chromatography and crystallization, are often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2Z)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

4-{2-[(2Z)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[(2Z)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiazole-containing compounds. Examples include:

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Thiazole: A basic thiazole ring structure found in many biologically active compounds.

    Trifluoromethylbenzene: A compound with a trifluoromethyl group, similar to the trifluoromethyl phenyl group in the target compound.

Uniqueness

4-{2-[(2Z)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H27F3N4O4S3

Molecular Weight

636.7 g/mol

IUPAC Name

4-[2-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C28H27F3N4O4S3/c29-28(30,31)22-4-3-5-23(18-22)33-27-35(17-14-20-6-10-24(11-7-20)41(32,36)37)26(19-40-27)21-8-12-25(13-9-21)42(38,39)34-15-1-2-16-34/h3-13,18-19H,1-2,14-17H2,(H2,32,36,37)

InChI Key

JYSCTBSJAAMLII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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